molecular formula C25H20N4OS B494027 2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)-4(3H)-quinazolinone

2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B494027
M. Wt: 424.5g/mol
InChI Key: SBZNIFMIWIDIJO-UHFFFAOYSA-N
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Description

2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)-4(3H)-quinazolinone is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazolinone core, which is known for its biological activity, and a thiazole ring, which is often found in compounds with diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)-4(3H)-quinazolinone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with o-tolyl isothiocyanate to form the quinazolinone core. This intermediate is then reacted with 4-methyl-2-phenylamino-thiazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)-4(3H)-quinazolinone apart is its unique combination of the quinazolinone and thiazole rings, which may confer distinct biological activities and chemical reactivity. This dual functionality can be advantageous in designing multifunctional drugs or materials .

Properties

Molecular Formula

C25H20N4OS

Molecular Weight

424.5g/mol

IUPAC Name

2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C25H20N4OS/c1-16-10-6-9-15-21(16)29-23(28-20-14-8-7-13-19(20)24(29)30)22-17(2)26-25(31-22)27-18-11-4-3-5-12-18/h3-15H,1-2H3,(H,26,27)

InChI Key

SBZNIFMIWIDIJO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=C(N=C(S4)NC5=CC=CC=C5)C

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=C(N=C(S4)NC5=CC=CC=C5)C

Origin of Product

United States

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